N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)18-9-5-6-12-7-8-13(10-14(12)18)17-15(20)16(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIXFOWVMPZFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction mixture is usually refluxed on a water bath for a specified period, followed by the evaporation of excess solvent and crystallization of the resulting solid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives .
Scientific Research Applications
Neuroprotective Effects
Research indicates that tetrahydroquinoline derivatives may possess neuroprotective properties. N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Its mechanism involves the inhibition of ferroptosis—a regulated form of cell death associated with oxidative stress in neuronal cells—by enhancing the antioxidative response .
Ferroptosis Inhibition
The compound has demonstrated effectiveness in inhibiting ferroptosis in cultured neuronal cells exposed to oxidative stress. This inhibition is crucial for conditions characterized by ferroptosis-related cell death, such as multiple sclerosis and various neurodegenerative diseases . A notable study highlighted its potential as a therapeutic candidate for these conditions by showing significant reductions in cell death rates under oxidative stress conditions.
Industrial Applications
In addition to its medicinal properties, this compound has applications in industrial chemistry. It can be utilized in the development of new materials and chemical processes due to its unique structural features that allow for diverse chemical reactivity.
Case Study 1: Neuroprotection
A study published in a pharmacological journal demonstrated that this compound effectively inhibited ferroptosis in neuronal cultures exposed to oxidative stress. The results indicated that this compound could serve as a promising therapeutic agent for neurodegenerative diseases characterized by oxidative damage.
Case Study 2: Antitumor Activity
Another investigation explored the antitumor potential of tetrahydroquinoline derivatives similar to this compound. These studies revealed that compounds within this chemical class exhibit significant activity against various cancer cell lines by targeting microtubule dynamics and disrupting cellular proliferation pathways .
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is likely that they include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Analogues with Tetrahydroquinoline Cores
The compounds below share the tetrahydroquinoline scaffold but differ in substituents, enabling comparisons of physicochemical and biological properties:
Key Observations :
- Substituent Bulk : The pivalamide group in the target compound is bulkier than methanesulfonamide (24, 25) or acetamide (), which may reduce solubility but improve membrane permeability .
- Biological Activity : Methanesulfonamide derivatives (24, 25) exhibit carbonic anhydrase (CA) inhibition, suggesting that the target’s pivalamide group could modulate similar activity depending on steric compatibility with enzyme active sites .
- Synthetic Routes : All analogs employ coupling agents (e.g., carbodiimides) for amide bond formation, indicating shared synthetic strategies .
Pyridine-Based Pivalamide Derivatives ()
Pyridine analogs with pivalamide groups provide insights into the role of heterocyclic cores:
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide | Pyridine | 2-Methoxy, 4-trimethylsilyl | 336.5 g/mol | Silicon enhances hydrophobicity |
| N-(4-iodo-2-methoxypyridin-3-yl)pivalamide | Pyridine | 2-Methoxy, 4-iodo | 378.2 g/mol | Halogen enables further coupling |
| Target Compound | Tetrahydroquinoline | 1-Acetyl, 7-pivalamide | Not reported | Saturated core reduces aromaticity |
Key Differences :
- Substituent Flexibility : Pyridine derivatives in feature halogens or silicon, enabling diverse functionalization, whereas the target’s substituents are optimized for steric effects .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound can be described by the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,2-dimethylpropanamide |
| Molecular Formula | C16H22N2O2 |
| CAS Number | 898423-66-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate key proteins involved in cell signaling and metabolism. The compound exhibits potential inhibitory action against ferroptosis—a form of regulated cell death associated with various neurodegenerative diseases—by enhancing the antioxidative response within cells .
1. Neuroprotective Effects
Research indicates that tetrahydroquinoline derivatives may possess neuroprotective properties. This compound has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Its mechanism involves the inhibition of ferroptosis and reduction of oxidative stress in neuronal cells .
2. Antitumor Activity
The compound has shown promise in cancer research as a potential anticancer agent. Studies suggest that it may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .
3. Antiviral Properties
Preliminary findings indicate that this tetrahydroquinoline derivative may exhibit antiviral activity against certain pathogens. Its ability to interfere with viral replication mechanisms is currently under investigation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, administration of this compound led to significant improvements in cognitive function and reductions in neuroinflammation markers. The results suggest a protective effect on neuronal integrity and function .
Case Study 2: Inhibition of Ferroptosis
Research published in pharmacological journals demonstrated that this compound effectively inhibited ferroptosis in cultured neuronal cells exposed to oxidative stress. The study concluded that this compound could serve as a therapeutic candidate for conditions characterized by ferroptosis-related cell death .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1-Acetyl-1,2,3,4-tetrahydroquinoline | Neuroprotective | Basic structure without pivalamide group |
| N-acyl derivatives of β-phenylethylamine | Antitumor | Similar synthetic route |
| Ferrostatin-1 | Ferroptosis inhibition | Stronger radical scavenging action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
